
Retinol-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinol-d8: is a deuterated form of retinol, also known as vitamin A1. It is a stable isotope-labeled compound where eight hydrogen atoms are replaced by deuterium. This modification makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Retinol-d8 can be synthesized through the deuteration of retinol. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic hydrogenation of retinol in the presence of deuterium gas. The reaction is typically carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and deuterated solvents ensures efficient and cost-effective production. The final product is purified using chromatographic techniques to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: Retinol-d8 undergoes similar chemical reactions as non-deuterated retinol. These reactions include:
Oxidation: this compound can be oxidized to retinaldehyde-d8 and further to retinoic acid-d8.
Reduction: this compound can be reduced to retinyl esters-d8.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products Formed:
- Retinaldehyde-d8
- Retinoic acid-d8
- Retinyl esters-d8
Aplicaciones Científicas De Investigación
Chemistry: Retinol-d8 is used as a tracer in chemical studies to understand the metabolic pathways of retinoids. Its stable isotope labeling allows for precise quantification and tracking in complex biological systems .
Biology: In biological research, this compound is used to study the role of retinoids in cellular processes such as differentiation, proliferation, and apoptosis. It helps in elucidating the mechanisms of action of retinoids at the molecular level .
Medicine: this compound is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of retinoids. It is also used in clinical research to develop new therapeutic agents for diseases related to vitamin A deficiency .
Industry: In the cosmetic industry, this compound is used to develop and test new formulations of anti-aging and skin care products. Its stable isotope labeling provides insights into the stability and efficacy of retinoid-based products .
Mecanismo De Acción
Retinol-d8 exerts its effects through its conversion to active metabolites such as retinaldehyde-d8 and retinoic acid-d8. These metabolites bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. The binding activates transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets include genes regulating skin health, vision, and immune function .
Comparación Con Compuestos Similares
- Retinol: The non-deuterated form of retinol.
- Retinaldehyde: An oxidized form of retinol.
- Retinoic Acid: The active metabolite of retinol.
- Retinyl Esters: Esterified forms of retinol used for storage in the body .
Uniqueness of Retinol-d8: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in research applications where understanding the dynamics of retinoid metabolism is crucial .
Propiedades
Fórmula molecular |
C20H30O |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-2,6-dideuterio-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3,8D,13D |
Clave InChI |
FPIPGXGPPPQFEQ-LORXLKFCSA-N |
SMILES isomérico |
[2H]\C(=C(/C=C/C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])/[2H])\C([2H])([2H])[2H])\CO |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
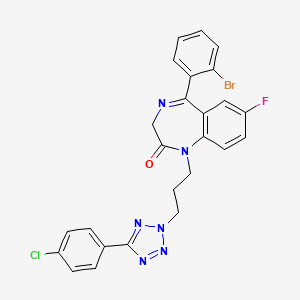
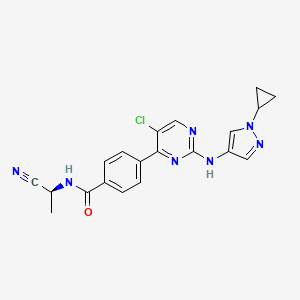
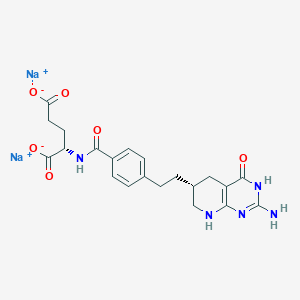
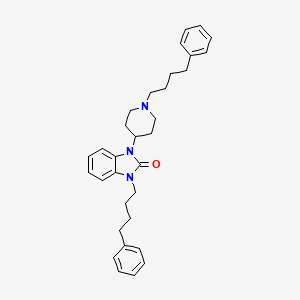

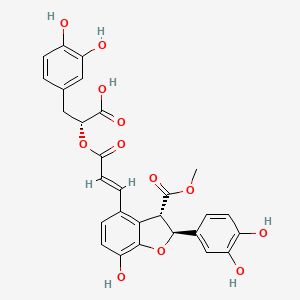
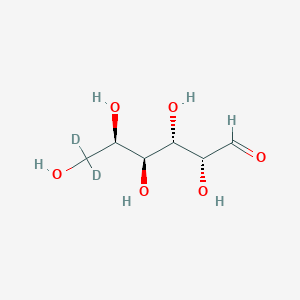
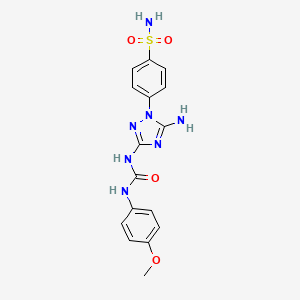

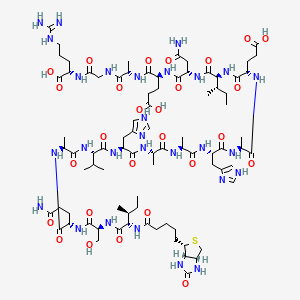
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
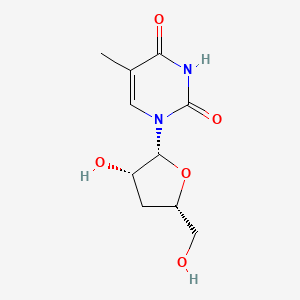
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)
